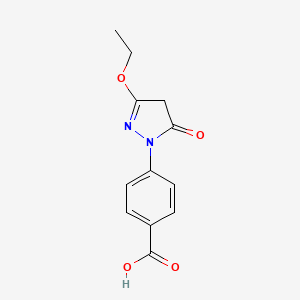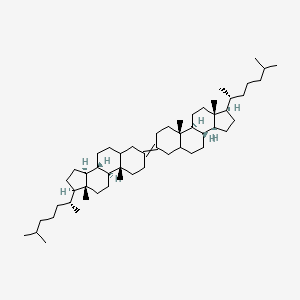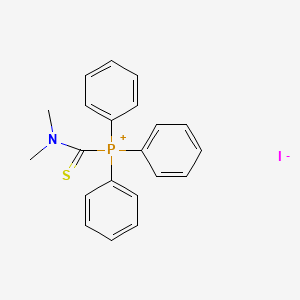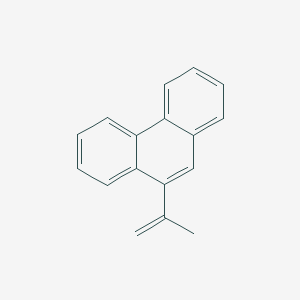
Phenanthrene, 9-(1-methylethenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenanthrene, 9-(1-methylethenyl)- is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon consisting of three fused benzene rings. This compound is characterized by the presence of a 1-methylethenyl group at the 9th position of the phenanthrene structure. Phenanthrene itself is a colorless, crystalline solid that is used in the production of dyes, plastics, pesticides, explosives, and drugs .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
-
Haworth Synthesis
Step 1: Naphthalene is treated with succinic anhydride in the presence of aluminum chloride to form naphthoylpropionic acid (Friedel-Crafts acylation).
Step 2: Naphthoylpropionic acid is reduced with amalgamated zinc in hydrochloric acid to yield naphthobutyric acid (Clemmensen reduction).
Step 3: Naphthobutyric acid undergoes ring closure in the presence of sulfuric acid to form 1-keto-1,2,3,4-tetrahydrophenanthrene.
Step 4: 1-keto-1,2,3,4-tetrahydrophenanthrene is reduced with amalgamated zinc in hydrochloric acid to produce 1,2,3,4-tetrahydrophenanthrene.
Step 5: 1,2,3,4-tetrahydrophenanthrene is dehydrogenated using palladium to yield phenanthrene.
-
Cyclodehydrogenation
Análisis De Reacciones Químicas
Phenanthrene, 9-(1-methylethenyl)- undergoes various chemical reactions, primarily at the 9 and 10 positions due to the olefinic character of the double bond.
-
Oxidation
-
Reduction
-
Halogenation
-
Sulfonation
-
Nitration
-
Acylation
-
Ozonolysis
Aplicaciones Científicas De Investigación
Phenanthrene, 9-(1-methylethenyl)- has various applications in scientific research:
-
Chemistry
-
Biology
-
Medicine
-
Industry
Mecanismo De Acción
Phenanthrene, 9-(1-methylethenyl)- exerts its effects primarily through interactions with biological membranes. It disrupts membrane integrity and causes loss of membrane potential, leading to cell death. This mechanism is particularly effective against bacterial cells, making it a potential candidate for antibacterial applications .
Comparación Con Compuestos Similares
Phenanthrene, 9-(1-methylethenyl)- can be compared to other polycyclic aromatic hydrocarbons such as anthracene and phenanthrene itself:
-
Anthracene
-
Phenanthrene
-
Phenanthrenequinone
Propiedades
Número CAS |
58873-44-2 |
|---|---|
Fórmula molecular |
C17H14 |
Peso molecular |
218.29 g/mol |
Nombre IUPAC |
9-prop-1-en-2-ylphenanthrene |
InChI |
InChI=1S/C17H14/c1-12(2)17-11-13-7-3-4-8-14(13)15-9-5-6-10-16(15)17/h3-11H,1H2,2H3 |
Clave InChI |
NBZLIOJICPSGRQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C1=CC2=CC=CC=C2C3=CC=CC=C31 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,4,8-Trioxa-9-azaspiro[4.6]undecane](/img/structure/B14623362.png)
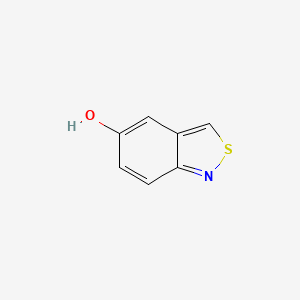
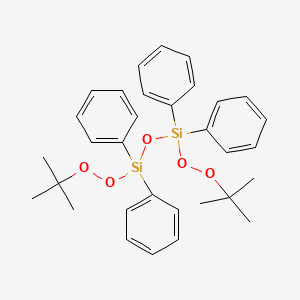
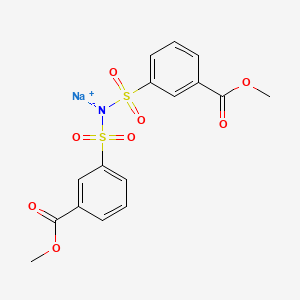
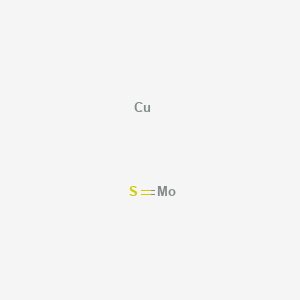
![1-Bromo-2-[[(2-bromophenyl)methyldiselanyl]methyl]benzene](/img/structure/B14623389.png)
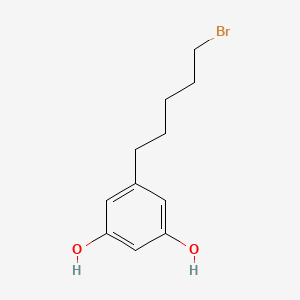
![Acetamide, N-[2-(pentyloxy)phenyl]-](/img/structure/B14623395.png)
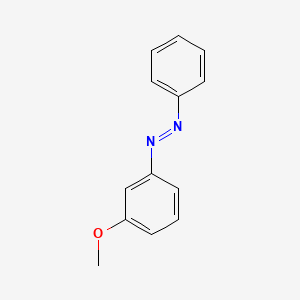
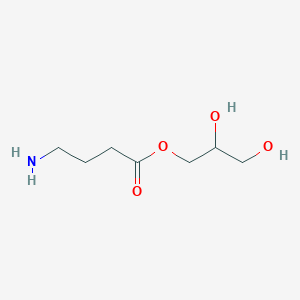
![1-[2-(Benzyloxy)-3,4-dimethoxyphenyl]-2-bromoethan-1-one](/img/structure/B14623419.png)
